molecular formula C17H15Br3N4O4 B11559930 N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11559930
M. Wt: 579.0 g/mol
InChI Key: WMRGHPLKGJFBDA-ODCIPOBUSA-N
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Description

N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a tribromophenoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves a multi-step processThe final step involves the incorporation of the tribromophenoxy group under controlled conditions to ensure the stability and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to enhance yield and reduce production costs. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tribromophenoxy group, in particular, enhances its potential as a versatile reagent and therapeutic agent .

Properties

Molecular Formula

C17H15Br3N4O4

Molecular Weight

579.0 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C17H15Br3N4O4/c1-23(2)14-4-3-10(5-15(14)24(26)27)8-21-22-16(25)9-28-17-12(19)6-11(18)7-13(17)20/h3-8H,9H2,1-2H3,(H,22,25)/b21-8+

InChI Key

WMRGHPLKGJFBDA-ODCIPOBUSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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